molecular formula C17H18ClF3N4O B2752922 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one CAS No. 1795303-00-2

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2752922
CAS No.: 1795303-00-2
M. Wt: 386.8
InChI Key: SYJVMVRUZDSSHP-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H18ClF3N4O and its molecular weight is 386.8. The purity is usually 95%.
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Biological Activity

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy and methyl group on the phenyl moiety. The aim of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C16H19NO3
  • Molar Mass : 273.33 g/mol
  • Structure : The compound features a pyrrole core with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. The following table summarizes the minimum inhibitory concentration (MIC) values reported for related compounds:

CompoundTarget BacteriaMIC (µg/mL)Reference
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5
Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylateUnknownPendingThis study

The antibacterial activity of related pyrrole derivatives suggests that Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate may exhibit similar properties, potentially acting against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, some pyrrole derivatives have shown antifungal activity. A comprehensive screening of various pyrroles indicated that certain structural modifications enhance antifungal efficacy. For instance, compounds with specific substitutions on the pyrrole ring demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger.

Case Study

In one notable case study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl substituents significantly affected cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N4O/c18-15-3-1-12(11-14(15)17(19,20)21)2-4-16(26)24-8-5-13(6-9-24)25-10-7-22-23-25/h1,3,7,10-11,13H,2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJVMVRUZDSSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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